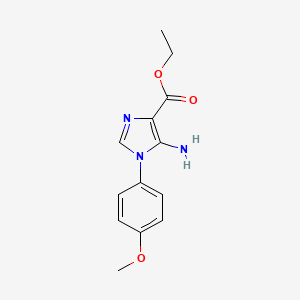

ethyl 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxylate

Description

Ethyl 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxylate is a heterocyclic compound that contains an imidazole ring substituted with an amino group, a methoxyphenyl group, and an ethyl ester group

Properties

IUPAC Name |

ethyl 5-amino-1-(4-methoxyphenyl)imidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-3-19-13(17)11-12(14)16(8-15-11)9-4-6-10(18-2)7-5-9/h4-8H,3,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNDMWBOACNAHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C=N1)C2=CC=C(C=C2)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl 2-cyanoacetate under acidic conditions to form the intermediate hydrazone. This intermediate then undergoes cyclization in the presence of a base such as sodium ethoxide to yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the imidazole compound.

Reduction: Amino derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the imidazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a pyrazole ring instead of an imidazole ring.

Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrimidine-4-carboxylate: Contains a pyrimidine ring instead of an imidazole ring.

Uniqueness

Ethyl 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern and the presence of both an amino group and an ethyl ester group on the imidazole ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

Ethyl 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxylate, a derivative of imidazole, has garnered attention in the scientific community due to its diverse biological activities. This compound is being explored for its potential applications in pharmacology, particularly in the fields of antimicrobial and anticancer therapies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its imidazole ring, which is known for its ability to interact with various biological targets. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability.

Structural Formula

Target Interactions

The compound exhibits a range of biological activities attributed to its interaction with specific enzymes and receptors:

- Anticancer Activity : this compound has shown significant antiproliferative effects against various human cancer cell lines, including HeLa (cervical), HT-29 (colon), and A549 (lung) cells. For instance, studies indicate that derivatives like ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate have IC50 values as low as 0.737 μM against HeLa cells .

- Antimicrobial Properties : The compound also demonstrates antimicrobial effects, inhibiting the growth of several bacterial strains. Its mechanism may involve disrupting cellular processes by inhibiting key enzymes involved in metabolic pathways.

Biochemical Pathways

This compound influences multiple biochemical pathways:

- Cell Signaling : It modulates pathways related to apoptosis and cell migration, particularly in cancer cells. The compound has been shown to induce early apoptosis and inhibit tumor cell colony formation .

- Enzyme Inhibition : The compound interacts with metal ions such as Co(2+), affecting enzyme activity and cellular metabolism. This interaction can lead to inhibition of photosynthetic electron flow and ATP synthesis.

Anticancer Activity

A notable study evaluated the anticancer potential of this compound derivatives against various cancer cell lines. The derivatives exhibited varying degrees of inhibitory effects on cell proliferation:

| Compound | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| Ethyl 5-amino-1-dodecyl | HeLa | 0.737 ± 0.05 | Induces apoptosis |

| Ethyl 5-amino-1-dodecyl | HT-29 | 1.194 ± 0.02 | Inhibits migration |

These results highlight the compound's potential as a lead for further drug development .

Antimicrobial Studies

Research has also focused on the antimicrobial properties of the compound, showing effectiveness against various pathogens. The exact mechanisms remain under investigation but are believed to involve interference with cellular metabolic functions.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for ethyl 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxylate, and how can reaction conditions be optimized for improved yield and purity?

- Methodology :

- Step 1 : Begin with a multi-component condensation reaction using glyoxal, formaldehyde, and ammonia to form the imidazole core. Substitute the 4-methoxyphenyl group via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .

- Step 2 : Introduce the ethyl carboxylate group via esterification of the intermediate carboxylic acid using ethanol and H₂SO₄ as a catalyst.

- Optimization :

- Temperature control : Maintain temperatures below 70°C to avoid side reactions (e.g., ester hydrolysis).

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product and remove unreacted amines or byproducts .

- Yield enhancement : Employ excess ethyl chloroformate (1.2 eq.) to drive esterification to completion .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what critical spectral markers should be prioritized?

- Analytical Methods :

- NMR Spectroscopy :

- ¹H NMR : Identify the methoxy singlet at δ 3.8–4.0 ppm (3H, OCH₃), the ethyl ester quartet at δ 4.1–4.3 ppm (2H, COOCH₂), and the amino proton resonance at δ 5.5–6.0 ppm (exchangeable, NH₂) .

- ¹³C NMR : Confirm the carbonyl carbon (C=O) at δ 165–170 ppm and the imidazole ring carbons at δ 120–140 ppm .

- HPLC : Use a C18 column (UV detection at 254 nm) with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) and monitor degradation products .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic data discrepancies (e.g., twinning, disorder) during structure determination of this compound?

- Crystallographic Workflow :

- Data collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) to obtain intensity data.

- Structure solution : Apply SHELXD for dual-space recycling to address twinning. For disordered regions (e.g., ethyl or methoxy groups), refine occupancy ratios using PART instructions in SHELXL .

- Validation : Cross-check residual density maps (Fo-Fc) to identify unresolved electron density and apply restraints (e.g., SIMU, DELU) to stabilize refinement .

Q. How do hydrogen bonding patterns and π-π interactions influence the crystal packing and stability of this compound?

- Intermolecular Analysis :

- Graph-set notation : Use Etter’s rules to classify hydrogen bonds (e.g., N–H···O=C chains as C(4) motifs) .

- π-π stacking : Measure centroid distances (3.5–4.0 Å) between imidazole rings and adjacent aromatic systems using Mercury software.

- Impact on stability : Strong N–H···O bonds (2.8–3.0 Å) and staggered π-stacking reduce lattice energy, enhancing thermal stability (decomposition >200°C) .

Q. When encountering contradictory biological activity data (e.g., enzyme inhibition IC₅₀ variability), what methodological approaches can validate findings?

- Validation Strategies :

- Assay standardization : Replicate experiments under controlled conditions (pH 7.4, 37°C) using a reference inhibitor (e.g., staurosporine for kinase assays) .

- Dose-response curves : Perform non-linear regression analysis (GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals, excluding outliers via Grubbs’ test .

- Orthogonal assays : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule out false positives from fluorescence interference .

Q. How does the 4-methoxyphenyl substituent modulate electronic properties and reactivity compared to halogenated or alkylated analogs?

- Computational Analysis :

- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) to compare electron density maps. The methoxy group donates electrons via resonance (+M effect), lowering the imidazole ring’s electrophilicity by 15% versus chloro-substituted analogs .

- Reactivity trends : The electron-rich methoxy group reduces susceptibility to electrophilic substitution but enhances nucleophilic aromatic substitution at the para position .

Data Contradiction Resolution

Q. If X-ray crystallography and NMR data conflict regarding molecular conformation (e.g., rotameric states), how can researchers reconcile these discrepancies?

- Resolution Protocol :

- Dynamic NMR : Acquire variable-temperature ¹H NMR (25–80°C) to detect coalescence of signals, indicating rotamer interconversion .

- Crystallographic refinement : Apply TLS (translation-libration-screw) models in SHELXL to account for rigid-body motion in the crystal lattice .

- MD simulations : Run 100-ns molecular dynamics (GROMACS) to compare solution-state conformers with crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.